![molecular formula C22H19NO B14474211 (2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one CAS No. 68100-24-3](/img/structure/B14474211.png)
(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one is an organic compound that belongs to the class of imines. It is characterized by the presence of a carbon-nitrogen double bond (C=N) and is often used in various chemical reactions due to its unique structural properties. This compound is of interest in both academic research and industrial applications due to its potential reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one typically involves the condensation reaction between benzaldehyde and acetophenone in the presence of an amine catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Results in the formation of amines.
Substitution: Leads to substituted aromatic compounds.
Applications De Recherche Scientifique
(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: A precursor in the synthesis of (2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one.
Acetophenone: Another precursor used in the synthesis.
Imines: A broader class of compounds to which this compound belongs.
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
68100-24-3 |
|---|---|
Formule moléculaire |
C22H19NO |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1,2-diphenyl-2-(1-phenylethylimino)ethanone |
InChI |
InChI=1S/C22H19NO/c1-17(18-11-5-2-6-12-18)23-21(19-13-7-3-8-14-19)22(24)20-15-9-4-10-16-20/h2-17H,1H3 |
Clé InChI |
AIGIMFDIIJAOOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)
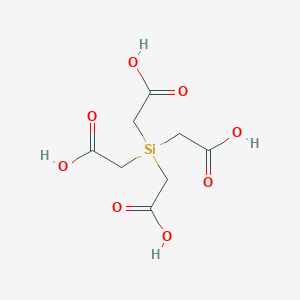
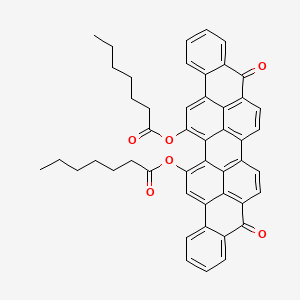
![Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14474146.png)
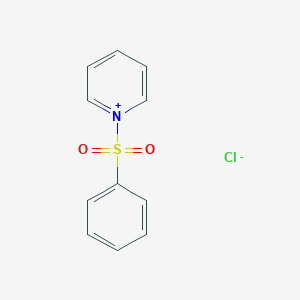
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile](/img/structure/B14474150.png)
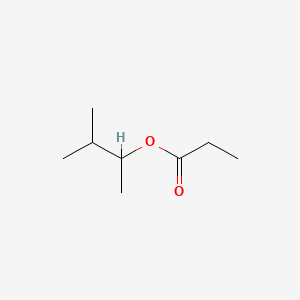
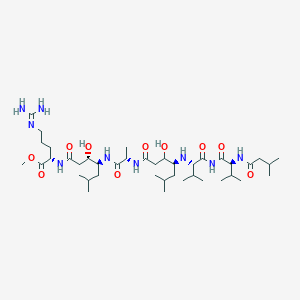
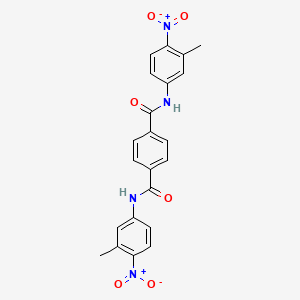

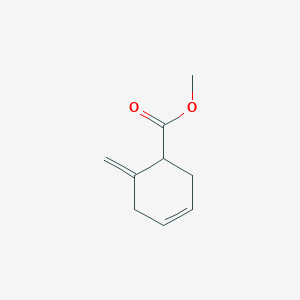
![9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one](/img/structure/B14474183.png)
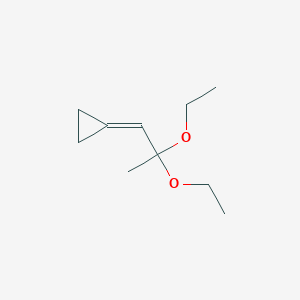
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
